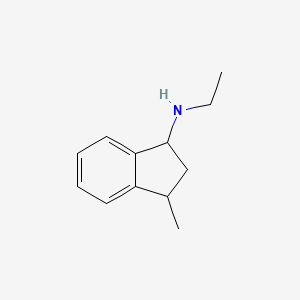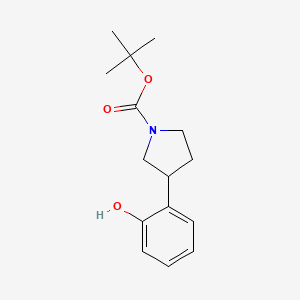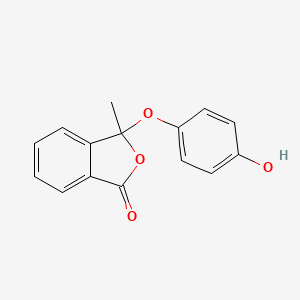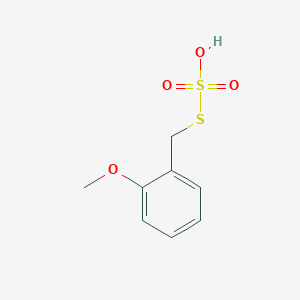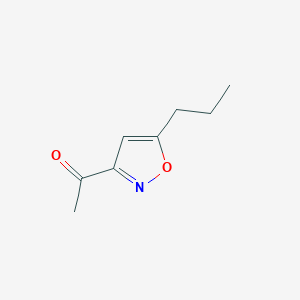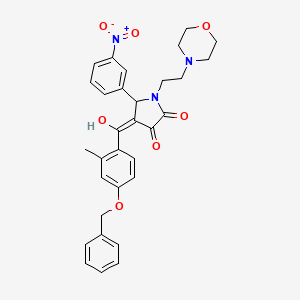![molecular formula C8H5ClN2O2 B12869243 2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
2-Chlorobenzo[d]oxazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl_3). The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobenzo[d]oxazole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used for reduction reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield 2-amino derivatives, while oxidation can produce oxazole-2,5-diones.
Applications De Recherche Scientifique
2-Chlorobenzo[d]oxazole-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorobenzo[d]oxazole-7-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoxazole: Lacks the carboxamide group, making it less versatile in certain applications.
Benzoxazole-7-carboxamide: Does not have the chlorine substituent, which can affect its reactivity and biological activity.
2-Aminobenzo[d]oxazole-7-carboxamide: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Uniqueness
2-Chlorobenzo[d]oxazole-7-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C8H5ClN2O2 |
|---|---|
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
2-chloro-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-11-5-3-1-2-4(7(10)12)6(5)13-8/h1-3H,(H2,10,12) |
Clé InChI |
GHCWPZHWYDDQSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


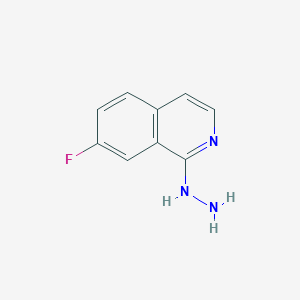
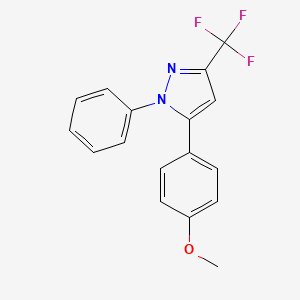
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
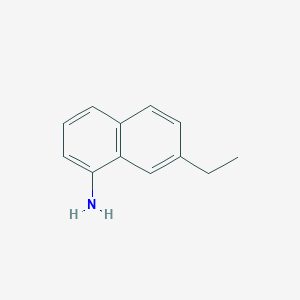
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)

